molecular formula C7H4F3IS B3041801 4-[(Trifluoromethyl)thio]iodobenzene CAS No. 372-15-6

4-[(Trifluoromethyl)thio]iodobenzene

Cat. No.: B3041801
CAS No.: 372-15-6
M. Wt: 304.07 g/mol
InChI Key: RIVGBAIATPAXKD-UHFFFAOYSA-N
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Description

4-[(Trifluoromethyl)thio]iodobenzene is an organofluorine compound with the molecular formula C7H4F3IS. It is characterized by the presence of a trifluoromethylthio group (-SCF3) and an iodine atom attached to a benzene ring.

Chemical Reactions Analysis

Types of Reactions: 4-[(Trifluoromethyl)thio]iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Trifluoromethyl)thio]iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Trifluoromethyl)thio]iodobenzene is largely dependent on its chemical reactivity. The trifluoromethylthio group is known to influence the electronic properties of the benzene ring, making it more reactive towards nucleophilic substitution. Additionally, the iodine atom can act as a leaving group in various reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

    4-Iodobenzotrifluoride: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethylthio group.

    4-(Trifluoromethoxy)iodobenzene: Contains a trifluoromethoxy group (-OCF3) instead of a trifluoromethylthio group.

    4-Iodothiophenol: Similar structure but lacks the trifluoromethyl group.

Uniqueness: The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-iodo-4-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVGBAIATPAXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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